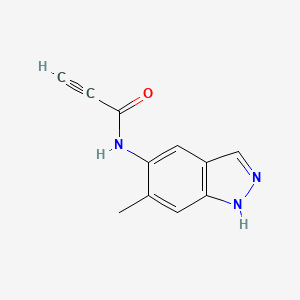

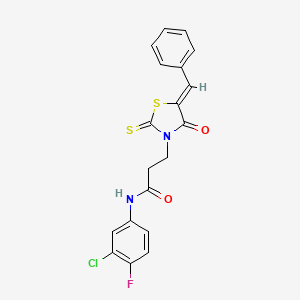

![molecular formula C24H25N3O3S B2739381 2-(4-methoxybenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941879-74-9](/img/structure/B2739381.png)

2-(4-methoxybenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an α-haloketone with thiourea or thioamide to form an intermediate, which is then cyclized to form the thiazole ring . The synthesized compounds are usually characterized using 1H-NMR, 13C-NMR, and high-resolution mass spectrometry .Molecular Structure Analysis

The molecular structure of thiazole derivatives is often analyzed using techniques such as NMR spectroscopy and high-resolution mass spectrometry . The thiazole ring is planar and exhibits aromatic properties due to the delocalization of π-electrons .Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the thiazole ring . These reactions can include electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Applications De Recherche Scientifique

Synthesis and Biological Activity

Novel Heterocyclic Compound Synthesis : Research has shown the synthesis of novel compounds with potential anti-inflammatory and analgesic properties, highlighting the chemical versatility and potential therapeutic applications of such molecules (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Metabolite Detection and Analysis : Studies on the synthesis of metabolites related to specific drugs, such as metoclopramide, emphasize the importance of understanding the metabolic pathways and detection methods for drug metabolites, which can be critical for drug development and safety evaluations (V. Maurich, M. De Amici, C. De Micheli, 1994).

Antimicrobial and Antioxidant Properties : The extraction and characterization of new compounds from endophytic Streptomyces species, demonstrating antimicrobial and antioxidant activities, indicate the potential of such molecules in developing new antibiotics or preservatives (Xue-Qiong Yang et al., 2015).

Anticancer Activity : Research into the synthesis and biological evaluation of derivatives with potential anticancer activity underscores the ongoing search for more effective and selective cancer treatments. This includes studies on compounds’ ability to inhibit tubulin polymerization, a promising target in cancer therapy (Yan Lu et al., 2009).

Material Science Applications : The development of aromatic polyamides with specific functional groups for the creation of thin films demonstrates the utility of such chemical structures in materials science, particularly in creating high-performance polymeric materials with potential applications in electronics and coatings (I. Sava et al., 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-methoxybenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3S/c1-30-18-12-10-17(11-13-18)22(28)27-24-26-21-19(8-5-9-20(21)31-24)23(29)25-15-14-16-6-3-2-4-7-16/h2-4,6-7,10-13,19H,5,8-9,14-15H2,1H3,(H,25,29)(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKRBFWHTUCJLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

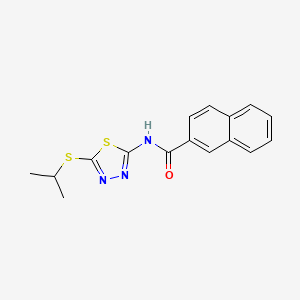

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxyacetic acid](/img/structure/B2739302.png)

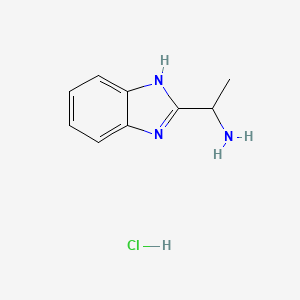

![{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2739303.png)

![N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/no-structure.png)

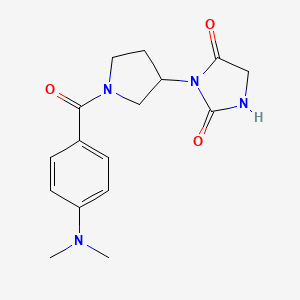

![1-(3,4-Dimethylphenyl)-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrrolidin-2-one](/img/structure/B2739308.png)

![[Cyclohexyl(ethyl)carbamoyl]methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate](/img/structure/B2739312.png)

![Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2739313.png)

![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2739315.png)

![2-({2-[methyl(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)amino]-2-oxoethyl}thio)pyridinium-1-olate](/img/structure/B2739316.png)

![3-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-1-propylquinoxalin-2(1H)-one](/img/structure/B2739319.png)